molecular formula C13H19ClN2O B3428031 1-(4-Chloro-3-isopropoxy-phenyl)-piperazine CAS No. 637022-45-8

1-(4-Chloro-3-isopropoxy-phenyl)-piperazine

Cat. No.: B3428031
CAS No.: 637022-45-8
M. Wt: 254.75 g/mol
InChI Key: RDIGKZWGNNEORL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-isopropoxy-phenyl)-piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a chloro and an isopropoxy group attached to a phenyl ring, which is further connected to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-isopropoxy-phenyl)-piperazine typically involves the reaction of 4-chloro-3-isopropoxy-aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-isopropoxy-phenyl)-piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-isopropoxy-phenyl)-piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The exact mechanism of action of 1-(4-Chloro-3-isopropoxy-phenyl)-piperazine is not well-documented. like other piperazine derivatives, it is believed to interact with specific molecular targets such as receptors or enzymes. The presence of the chloro and isopropoxy groups may influence its binding affinity and selectivity towards these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-phenyl)-piperazine: Lacks the isopropoxy group, which may affect its chemical and biological properties.

    1-(4-Isopropoxy-phenyl)-piperazine: Lacks the chloro group, which may influence its reactivity and interactions.

    1-(4-Methoxy-phenyl)-piperazine: Contains a methoxy group instead of an isopropoxy group, leading to different steric and electronic effects.

Uniqueness

1-(4-Chloro-3-isopropoxy-phenyl)-piperazine is unique due to the presence of both chloro and isopropoxy groups on the phenyl ring

Properties

IUPAC Name

1-(4-chloro-3-propan-2-yloxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-10(2)17-13-9-11(3-4-12(13)14)16-7-5-15-6-8-16/h3-4,9-10,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIGKZWGNNEORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCNCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241629
Record name 1-[4-Chloro-3-(1-methylethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637022-45-8
Record name 1-[4-Chloro-3-(1-methylethoxy)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637022-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Chloro-3-(1-methylethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-3-isopropoxy-4-chlorobenzene (preparation described elsewhere) was combined with 1.11 g (6 mmol) of 1-Bocpiperazine, 672 mg (7.0 mmol) of sodium tert-butoxide, 93 mg (0.15 mmol) of rac-2,2′-Bis(diphenylphosphine)-1,1′-binaphthyl, and 45 mg (0.05 mmol) Tris(dibenzylideneacetone)dipalladium (0) in a flask under an N2 atmosphere, and the mixture was heated at 85° C. for 3.5 hours. The resulting residue was partitioned between a 1/1 mixture of ether and ethyl acetate and water, and the phases were separated. The ether/ethyl acetate phase was diluted with one volume of hexanes, washed twice with 0.5M pH=7 phosphate buffer, and once each with 1M NaOH and brine. The final organic phase was dried over Na2SO4, filtered, and concentrated in vacuo to an oil. The oil was dissolved in ethyl acetate, 10 mL each of 2M HCl in ether and methanol were added, and the product was isolated by filtration after crystallization. 1H NMR (D2O, 400 MHz): 7.23 (d, 1H), 6.69 (s, 1H), 6.59 (d, 1H), 4.53 (m, 1H), 3.28 (m, 8H), 1.20 (d, 6H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
672 mg
Type
reactant
Reaction Step Two
[Compound]
Name
rac-2,2′-Bis(diphenylphosphine) 1,1′-binaphthyl
Quantity
93 mg
Type
reactant
Reaction Step Two
Quantity
45 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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